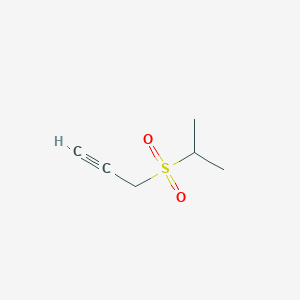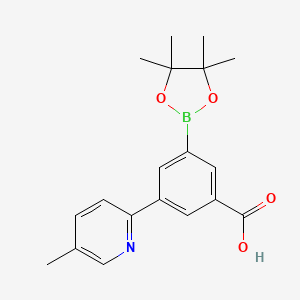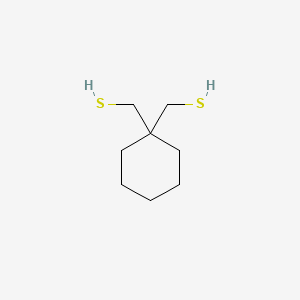
Sulfide, isopentyl pentyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, isopentyl pentyl, also known as isopentyl pentyl sulfide, is an organic compound with the molecular formula C10H22S. It belongs to the class of sulfides, which are sulfur analogs of ethers. This compound consists of an isopentyl group and a pentyl group bonded to a sulfur atom. Sulfides are generally more reactive than ethers due to the greater nucleophilicity of sulfur compared to oxygen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, isopentyl pentyl, typically involves the reaction of isopentyl alcohol with pentyl alcohol in the presence of a sulfurizing agent. One common method is the reaction of these alcohols with sulfur dichloride (SCl2) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C5H11OH} + \text{C5H11OH} + \text{SCl2} \rightarrow \text{C5H11SC5H11} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of sulfides often involves the use of large-scale reactors where the alcohols and sulfurizing agents are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired sulfide compound .
Types of Reactions:
-
Oxidation: this compound, can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids. [ \text{C5H11SC5H11} + \text{H2O2} \rightarrow \text{C5H11SO}C5H11 ] [ \text{C5H11SO}C5H11 + \text{H2O2} \rightarrow \text{C5H11SO2}C5H11 ]
-
Reduction: Sulfides can be reduced back to thiols using reducing agents like lithium aluminum hydride (LiAlH4). [ \text{C5H11SC5H11} + \text{LiAlH4} \rightarrow \text{C5H11SH} + \text{C5H11H} ]
-
Substitution: Sulfides can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles. [ \text{C5H11SC5H11} + \text{Nu}^- \rightarrow \text{C5H11Nu} + \text{C5H11S}^- ]
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, peracids.
- Reducing agents: Lithium aluminum hydride.
- Nucleophiles: Halides, alkoxides.
Major Products:
- Oxidation: Sulfoxides, sulfones.
- Reduction: Thiols.
- Substitution: Various substituted products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Sulfide, isopentyl pentyl, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Sulfides are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the therapeutic potential of sulfides in treating various diseases.
Industry: Sulfides are used in the production of lubricants, additives, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sulfide, isopentyl pentyl, involves its interaction with various molecular targets. Sulfides can act as nucleophiles, participating in nucleophilic substitution reactions. They can also undergo oxidation to form reactive intermediates like sulfoxides and sulfones, which can further interact with biological molecules. The exact pathways and targets depend on the specific context of its use .
Comparación Con Compuestos Similares
Methyl sulfide (dimethyl sulfide): A simpler sulfide with two methyl groups.
Ethyl sulfide (diethyl sulfide): Contains two ethyl groups.
Butyl sulfide (dibutyl sulfide): Contains two butyl groups.
Uniqueness: Sulfide, isopentyl pentyl, is unique due to the presence of both isopentyl and pentyl groups, which can impart different chemical and physical properties compared to simpler sulfides.
Propiedades
Número CAS |
7352-01-4 |
|---|---|
Fórmula molecular |
C10H22S |
Peso molecular |
174.35 g/mol |
Nombre IUPAC |
1-(3-methylbutylsulfanyl)pentane |
InChI |
InChI=1S/C10H22S/c1-4-5-6-8-11-9-7-10(2)3/h10H,4-9H2,1-3H3 |
Clave InChI |
XUNPTYBWYTYKIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13886728.png)

![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)

![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)

![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]methanesulfonamide](/img/structure/B13886751.png)

![2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13886761.png)

![3-Methylimidazo[1,2-c]quinazoline](/img/structure/B13886776.png)

